1-Acetamidocyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

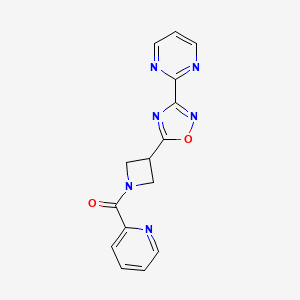

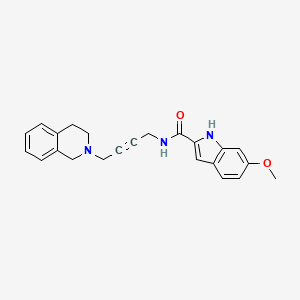

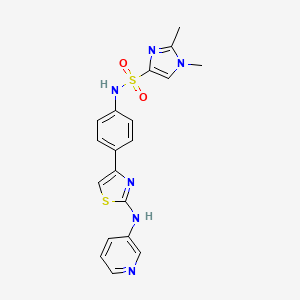

1-Acetamidocyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 98431-83-5 . It has a molecular weight of 157.17 and its IUPAC name is 1-(acetylamino)cyclobutanecarboxylic acid . It is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) . This indicates that the compound has 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods : The synthesis of analogs of 1-aminocyclobutane-1-carboxylic acid, like 1-amino-3,3-difluorocyclobutanecarboxylic acid, has been achieved through a series of steps starting from acetone, indicating the compound's versatility in chemical synthesis (Mykhailiuk et al., 2010).

Conformational Studies : Research on trans-2-aminocyclobutane carboxylic acid hexamers and octamers suggests a preference for folding into a well-defined 12-helical conformation in both solution and solid state, demonstrating the structural significance of cyclobutane derivatives (Fernandes et al., 2010).

Medical Imaging Applications

Tumor Imaging : 1-Aminocyclobutane[14C]carboxylic acid and its derivatives have shown potential in tumor imaging, being preferentially incorporated by various tumor types in animal models and rapidly cleared from blood (Washburn et al., 1979).

PET Radiotracer Development : The compound's fluorinated analog, anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (18F-FACBC), is undergoing clinical trials as a PET radiotracer for prostate and other cancers, highlighting its diagnostic significance in oncology (Schuster et al., 2014).

Advanced Material Synthesis

- Cyclobutane Amino Acids : Synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, starting from a single chirally derivatized unsaturated γ-lactam, showcases the compound's role in advanced material synthesis and stereoisomer research (André et al., 2013).

Biochemical and Enzymatic Studies

Intrinsic Conformational Properties : Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, indicating its relevance in understanding biochemical properties (Casanovas et al., 2006).

Lipogenesis under Hypoxia : Research into reductive glutamine metabolism by IDH1, which mediates lipogenesis under hypoxia, involves the study of amino acids like 1-aminocyclobutane-1-carboxylic acid, demonstrating its potential in studying metabolic pathways (Metallo et al., 2011).

Safety and Hazards

The safety information for 1-Acetamidocyclobutane-1-carboxylic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 1-Acetamidocyclobutane-1-carboxylic acid is the ACC synthase (ACS) enzyme . ACS is a key enzyme in the biosynthesis of the plant hormone ethylene . It plays a crucial role in various plant growth and developmental processes, including germination, leaf and flower senescence, and abscission, fruit ripening, and responses to a wide variety of stresses .

Mode of Action

This compound interacts with its target, the ACC synthase, by serving as a substrate for the enzyme . The compound is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Biochemical Pathways

The compound is involved in the ethylene biosynthesis pathway . The biosynthesis starts with the conversion of the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase. This is followed by the conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS). The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .

Pharmacokinetics

It is known that the compound is a powder at room temperature , which suggests that it could be administered in a variety of ways, potentially influencing its bioavailability.

Result of Action

The result of the action of this compound is the production of ethylene , a plant hormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . This includes processes such as germination, leaf and flower senescence and abscission, fruit ripening, and responses to a wide variety of stresses .

Properties

IUPAC Name |

1-acetamidocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-7(6(10)11)3-2-4-7/h2-4H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZPXWBRHBULJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCC1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2992034.png)

![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)

![1-(2,3-Dimethoxyphenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2992052.png)

![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2992053.png)